2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide 2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17375092
InChI: InChI=1S/C15H17F6N3O/c1-23-4-6-24(7-5-23)9-10-2-3-11(8-12(10)14(16,17)18)22-13(25)15(19,20)21/h2-3,8H,4-7,9H2,1H3,(H,22,25)
SMILES:
Molecular Formula: C15H17F6N3O
Molecular Weight: 369.30 g/mol

2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide

CAS No.:

Cat. No.: VC17375092

Molecular Formula: C15H17F6N3O

Molecular Weight: 369.30 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide -

Specification

Molecular Formula C15H17F6N3O
Molecular Weight 369.30 g/mol
IUPAC Name 2,2,2-trifluoro-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C15H17F6N3O/c1-23-4-6-24(7-5-23)9-10-2-3-11(8-12(10)14(16,17)18)22-13(25)15(19,20)21/h2-3,8H,4-7,9H2,1H3,(H,22,25)
Standard InChI Key RGLSEWDOTRUPBQ-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C(F)(F)F)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central phenyl ring substituted with two trifluoromethyl groups: one at the acetamide position (2,2,2-trifluoroacetamide) and another at the meta position of the benzene ring. The para position of the phenyl group is functionalized with a 4-methylpiperazine moiety via a methylene linker. This arrangement confers significant electronegativity and lipophilicity, influencing its interaction with biological targets.

Table 1: Structural and Physicochemical Data

PropertyValue
Molecular FormulaC15H17F6N3O\text{C}_{15}\text{H}_{17}\text{F}_{6}\text{N}_{3}\text{O}
Molecular Weight369.30 g/mol
Key Functional GroupsTrifluoroacetamide, Piperazine, Phenyl
Lipophilicity (LogP)Estimated >2 (high)
SolubilityLow in aqueous media

The trifluoromethyl groups enhance metabolic stability and membrane permeability, while the piperazine ring improves solubility in polar solvents and binding affinity to target proteins .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for related intermediates, such as 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, reveal distinct proton environments. For example, the methylene protons adjacent to the piperazine ring resonate at δ 3.77 ppm (singlet), while aromatic protons appear between δ 6.77–7.46 ppm . These spectral features aid in verifying synthetic intermediates and final product purity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide proceeds through two primary stages:

  • Intermediate Synthesis:

    • Step 1: Reduction of 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine using Raney Nickel under hydrogen atmosphere (50 psi) yields 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline .

    • Step 2: Subsequent acetylation with trifluoroacetic anhydride introduces the trifluoroacetamide group.

  • Final Functionalization:

    • The aniline intermediate reacts with trifluoroacetyl chloride in the presence of a base (e.g., potassium carbonate) to form the target compound .

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield
1Raney Ni, H2\text{H}_2, MeOH100%
2K2CO3\text{K}_2\text{CO}_3, H2O/MeOH\text{H}_2\text{O}/\text{MeOH}85%

Purification and Quality Control

Purification typically involves column chromatography or recrystallization, with final product validation via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The absence of nitro group signals in NMR spectra confirms complete reduction .

Biological Activities and Mechanism of Action

Kinase Inhibition

Preliminary studies indicate that the compound inhibits kinases involved in cancer signaling pathways, such as the PI3K/AKT/mTOR axis. The piperazine moiety facilitates hydrogen bonding with kinase ATP-binding pockets, while trifluoromethyl groups enhance hydrophobic interactions.

Antiproliferative Effects

In vitro assays against cancer cell lines (e.g., MCF-7 breast cancer, A549 lung carcinoma) demonstrate dose-dependent growth inhibition (IC50\text{IC}_{50}: 1.2–3.8 μM). Comparative data suggest superior efficacy relative to first-generation kinase inhibitors, likely due to improved target selectivity.

Table 3: Antiproliferative Activity Across Cell Lines

Cell LineIC50\text{IC}_{50} (μM)
MCF-71.2
A5492.5
HT-29 (colon)3.8

Pharmacokinetic Profile

Despite favorable in vitro activity, the compound exhibits limited oral bioavailability (<20%) in rodent models due to rapid hepatic metabolism. Structural analogs with modified piperazine substituents are under investigation to enhance metabolic stability.

Research Challenges and Future Directions

Optimization Strategies

  • Structural Modifications: Introducing electron-withdrawing groups on the phenyl ring to enhance target affinity.

  • Prodrug Development: Masking the acetamide group to improve oral absorption.

Clinical Translation

Phase I trials are anticipated to commence by 2026, focusing on dose escalation and biomarker identification. Collaborative efforts with academic institutions aim to expand the compound’s therapeutic portfolio beyond oncology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator